Lipophilicity Modulation by Thioether Sulfur
The incorporation of a thioether sulfur atom into the six-membered ring of the spirocyclic scaffold produces a quantifiably distinct lipophilicity profile relative to both the all-carbon analog and the sulfone-oxidized derivative. The target compound (CAS 1516734-70-5) displays an estimated clogP of approximately 1.73 and a topological polar surface area (TPSA) of 39.44 Ų [1]. In contrast, the des-thia all-carbon analog methyl 1-oxaspiro[2.5]octane-2-carboxylate (CAS 33717-87-2) exhibits a lower logP of 1.26 and a comparable TPSA of 38.83 Ų . The fully oxidized 6,6-dioxide analog methyl 2-methyl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate 6,6-dioxide (CAS 1538769-15-1) shows a dramatically reduced logP of –1.01 and an increased H-bond acceptor count of 4 . This logP range spanning over 2.7 units across three structurally proximal analogs demonstrates that the thioether oxidation state is a critical determinant of partitioning behavior, with the target sulfide occupying a strategic intermediate lipophilicity window.
| Evidence Dimension | Lipophilicity (logP / clogP) |
|---|---|
| Target Compound Data | clogP ≈ 1.73; TPSA 39.44 Ų (Methyl 2-methyl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate, CAS 1516734-70-5) |
| Comparator Or Baseline | Comparator 1: logP 1.26; TPSA 38.83 Ų (Methyl 1-oxaspiro[2.5]octane-2-carboxylate, des-thia all-carbon analog, CAS 33717-87-2). Comparator 2: logP –1.01; HBA 4 (Methyl 2-methyl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate 6,6-dioxide, CAS 1538769-15-1) |
| Quantified Difference | ΔlogP ≈ +0.5 vs. all-carbon analog; ΔlogP ≈ +2.7 vs. sulfone analog |
| Conditions | Computed/measured logP values from vendor and database sources; TPSA calculated from SMILES |
Why This Matters
In medicinal chemistry lead optimization, a 0.5-log shift in logP can significantly impact membrane permeability and non-specific protein binding; the ability to select a sulfide intermediate that lies between a more lipophilic all-carbon scaffold and a highly polar sulfone enables precise tuning of ADME properties without altering the core spirocyclic topology.
- [1] Sildrug Database. Predicted properties for C9H14O3S (clogP 1.73, TPSA 39.44). Institute of Biochemistry and Biophysics, Polish Academy of Sciences. Retrieved April 2026. View Source
